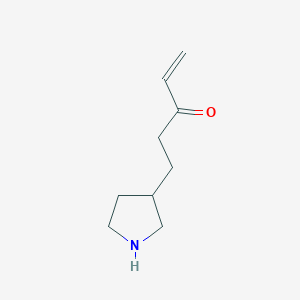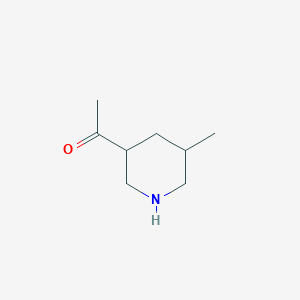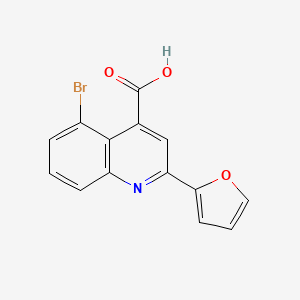
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: is a chemical compound with the molecular formula C12H10INO3S and a molecular weight of 375.18 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an iodine atom, a methoxy group, and a thiazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Aldehyde Formation: The aldehyde group is typically introduced through an oxidation reaction of a corresponding alcohol or through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Reduction: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.
Substitution: Formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is primarily used in proteomics research Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions
Mecanismo De Acción
The exact mechanism of action of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a structurally similar compound with a methoxy group and an aldehyde group, but it lacks the iodine atom and the thiazole ring.
4-Iodo-3-methylisoxazol-5-ylmethanol: This compound contains an iodine atom and a methoxy group but has an isoxazole ring instead of a thiazole ring.
Uniqueness
3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is unique due to the presence of the thiazole ring and the iodine atom, which confer distinct chemical properties and reactivity. These features make it particularly useful in proteomics research and potentially in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H10INO3S |
|---|---|
Peso molecular |
375.18 g/mol |
Nombre IUPAC |
3-iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10INO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |
Clave InChI |
JXTXMQMFETWUSE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13163982.png)







![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)



![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)

